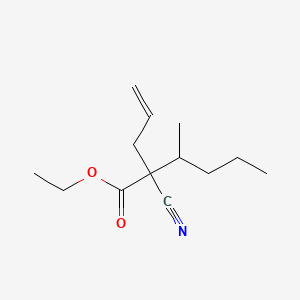

Ethyl 2-allyl-2-cyano-3-methylhexanoate

Description

Contextual Significance in the Field of Cyano Esters and Branched Aliphatic Compounds

The significance of Ethyl 2-allyl-2-cyano-3-methylhexanoate is best understood by examining the chemical classes to which it belongs: cyano esters and branched aliphatic compounds.

Cyano Esters: This class of organic compounds, characterized by the presence of both a nitrile (-C≡N) and an ester (-COOR) functional group, are highly valuable in organic synthesis. chemicalbook.comchemicalbook.com The cyano group is a strong electron-withdrawing group, which influences the reactivity of the rest of the molecule. chemicalbook.com Cyano esters are precursors for a wide array of other functional groups and are key building blocks for various heterocyclic compounds and pharmacologically active substances. researchgate.netaraid.es For instance, related compounds like ethyl cyanoacetate (B8463686) are used in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com

Branched Aliphatic Compounds: Aliphatic compounds are organic molecules with open chains of carbon atoms, which can be straight or branched. google.com The branching in the structure of this compound, specifically the methyl group at the third position, can impart unique physical and chemical properties compared to its linear counterparts. This branching can influence factors such as solubility, boiling point, and the stereochemical outcome of reactions. In the context of materials science, the incorporation of branched structures can affect the properties of polymers. nih.gov

The synthesis of such substituted cyano esters often involves nucleophilic substitution reactions. For example, a common method for synthesizing related compounds involves the reaction of an alkyl halide with a cyanide salt. orgsyn.org A plausible synthetic route to this compound could involve the alkylation of a simpler cyanoacetate ester.

Interdisciplinary Relevance in Contemporary Chemical Research

The multifaceted nature of this compound's structure lends it potential relevance across various domains of chemical research.

The presence of the nitrile group is of particular interest in medicinal chemistry. Nitrile-containing compounds are found in numerous pharmaceuticals and are considered important for their biological activity. researchgate.net For example, the synthesis of pregabalin, a drug used to treat epilepsy and neuropathic pain, involves a key intermediate that is a cyano ester, (S)-3-cyano-5-methyl-hexanoic acid ethyl ester. google.comgoogleapis.com The structural similarities suggest that this compound could serve as a scaffold for the development of new therapeutic agents.

In materials science, the allyl group presents a site for polymerization. Cyanate esters, a related class of compounds, are used to produce high-performance thermosetting resins with excellent thermal stability and low dielectric constants, making them suitable for applications in aerospace and electronics. wikipedia.org The allyl functionality in this compound could potentially be exploited in a similar fashion to create novel polymeric materials.

Furthermore, the combination of functional groups allows for its use as a versatile building block in the synthesis of complex natural products and other target molecules in organic chemistry. researchgate.net The ability to selectively react one functional group while leaving others intact is a cornerstone of modern synthetic strategy, and molecules like this compound offer multiple handles for such manipulations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33422-23-0 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

ethyl 2-cyano-3-methyl-2-prop-2-enylhexanoate |

InChI |

InChI=1S/C13H21NO2/c1-5-8-11(4)13(10-14,9-6-2)12(15)16-7-3/h6,11H,2,5,7-9H2,1,3-4H3 |

InChI Key |

UKTWPGDYTUPYNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC=C)(C#N)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Allyl 2 Cyano 3 Methylhexanoate and Analogous Structures

Strategies for the Construction of α-Quaternary Cyano Esters

The creation of all-carbon quaternary stereocenters, particularly those bearing a nitrile group, is a formidable task due to the steric hindrance involved. nih.gov The development of efficient methods to access these structures is crucial for the synthesis of complex molecules. nih.govnih.gov

Alkylation of Cyanoacetate (B8463686) Derivatives

A foundational strategy for synthesizing α-substituted cyano esters involves the direct alkylation of cyanoacetate enolates. This classical approach typically utilizes a base to deprotonate the α-carbon of a cyanoacetic ester, generating a nucleophilic enolate that can then react with an alkyl halide.

In a representative procedure, ethyl cyanoacetate is treated with a sodium alkoxide base in an alcoholic solvent. The subsequent addition of an alkyl halide, such as methyl iodide or isoamyl iodide, leads to the formation of the corresponding mono-alkylated product. zenodo.org To generate a quaternary center, a second alkylation step is required. The mono-alkylated product is again treated with a strong base to deprotonate the α-carbon, followed by the introduction of a second, different alkylating agent. For instance, after the initial methylation, an allylic halide could be introduced to form the α-allyl-α-methyl cyanoacetate.

However, this stepwise process can be complicated by competing reactions, such as di-alkylation in the first step, especially if the alkylating agent is highly reactive. zenodo.org Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base and solvent, is essential to maximize the yield of the desired quaternary product.

Table 1: Examples of Cyanoacetic Ester Alkylation

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

| Ethyl Cyanoacetate | Methyl Iodide | Sodium/Ethanol | Ethyl 2-cyanopropanoate | 72% | zenodo.org |

| Ethyl Cyanoacetate | Isoamyl Iodide | Sodium/Ethanol | Ethyl 2-cyano-5-methylhexanoate | - | zenodo.org |

| Ethyl 2-cyanopropanoate | - | NaOH/Ether | Ethyl 2-cyano-2-methylpropanoate | 12.3% | zenodo.org |

Palladium-Catalyzed Allylic Alkylation Approaches

Palladium-catalyzed reactions have become powerful tools for the formation of C-C bonds, offering high efficiency and selectivity. mdpi.com The Tsuji-Trost allylic alkylation, in particular, is a versatile method for introducing an allyl group. mdpi.com This reaction typically involves the oxidative addition of a palladium(0) catalyst to an allylic substrate (like an allyl acetate (B1210297) or carbonate) to form a π-allylpalladium intermediate. nih.gov This electrophilic intermediate is then attacked by a nucleophile.

For the synthesis of α-quaternary cyano esters, a stabilized carbanion generated from a disubstituted cyanoacetate can serve as the nucleophile. For example, the sodium salt of ethyl 2-cyano-3-methylhexanoate could, in principle, be allylated using an allylic acetate and a palladium catalyst. A key advantage of this method is its tolerance for a wide range of functional groups and its typically mild reaction conditions. mdpi.com

Recent developments have focused on expanding the scope of these reactions, including the use of isocyanoacetates with vinyl aziridines to produce functionalized quaternary allylic amino acid derivatives, which share structural motifs with the target compound. researchgate.net Furthermore, palladium catalysis can be employed in tandem reactions to construct adjacent quaternary and tertiary stereocenters in a single operation. nih.gov

Table 2: Palladium-Catalyzed Allylic Alkylation Examples

| Nucleophile Precursor | Electrophile | Catalyst System | Product Type | Reference |

| β-ketoester | Activated Michael acceptor | [Pd₂(dba)₃] / Ligand | α-Alkylated ketone | nih.gov |

| α-Aryl isocyanoacetate | N-substituted vinyl aziridine | Palladium complex | Quaternary allylic amino acid derivative | researchgate.net |

| 1-(Cyanomethyl)arenes | Allyl acetates | Pd/PMe₃ | para-Allylated arene | nih.gov |

Deacylative Allylation Routes to α-Allyl Cyano Compounds

A novel and indirect method for allylation is the deacylative allylation reaction. nih.gov This intermolecular process involves the coupling of an allylic alcohol and a pronucleophile, such as an α-cyano ketone. nih.govorganic-chemistry.org The reaction is initiated by a retro-Claisen condensation induced by an allylic alkoxide, which generates a carbanion and an allylic acetate in situ. nih.gov A palladium catalyst then facilitates the coupling of these two transient intermediates to form the allylated product. nih.gov

This strategy circumvents the need for pre-formed enolates and strong bases, operating under relatively mild conditions. The driving force for the retro-Claisen activation is the high energy of allylic alkoxides in solvents like DMSO. nih.gov This method has been successfully applied to the allylation of various α-aryl cyanoacetone derivatives, demonstrating its potential for creating a diverse range of α-quaternary allylated nitriles. nih.gov While initially developed for nitroalkanes and ketones, the underlying principle can be extended to suitably activated cyano-stabilized pronucleophiles. nih.govnih.gov

Stereoselective Synthesis of Chiral Hexanoate (B1226103) Derivatives

The target molecule, Ethyl 2-allyl-2-cyano-3-methylhexanoate, possesses two chiral centers at the C2 and C3 positions. The controlled, stereoselective synthesis of such structures is a significant objective in modern organic chemistry, often requiring sophisticated catalytic or auxiliary-based methods. numberanalytics.comnumberanalytics.com

Enantioselective Approaches to α-Allyl-α-Cyano Esters

Achieving enantioselectivity in the formation of the C2 quaternary center requires a chiral influence during the C-C bond formation. This is commonly achieved through asymmetric catalysis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent strategy. nih.gov In this approach, a chiral ligand coordinates to the palladium center, creating a chiral environment around the π-allylpalladium intermediate. This chiral complex then directs the nucleophilic attack of the cyanoester enolate to one face of the allyl moiety, leading to the preferential formation of one enantiomer of the product.

Another powerful technique is phase-transfer catalysis (PTC). Chiral quaternary ammonium (B1175870) salt catalysts have been developed that can effectively control the stereochemistry of the allylation of ester enolates. nih.gov While highly effective for certain substrates, the creation of branched products can sometimes be challenging. nih.gov More recently, hydrogen-bond-donor catalysis using chiral squaramides has emerged as a method for the enantio- and diastereoselective synthesis of α-allyl amino esters from α-chloro glycine (B1666218) esters, a transformation that highlights modern approaches to controlling stereochemistry in similar systems. nih.gov

Diastereoselective Control in Forming Branched Chiral Centers at C2 and C3

When constructing two adjacent stereocenters, as in the C2 and C3 of this compound, controlling the relative stereochemistry (diastereoselectivity) is paramount. This can be achieved through several strategies.

One approach relies on substrate-directed control, where an existing stereocenter (e.g., a chiral C3 center in the hexanoate chain) directs the approach of the incoming allyl group to the C2 position. The inherent steric and electronic properties of the substrate favor the formation of one diastereomer over the other. Chiral auxiliaries, such as Evans oxazolidinones, are a well-established method for achieving high levels of diastereoselectivity in alkylations. harvard.edu The chiral auxiliary is first attached to the cyanoacetic acid backbone, and its rigid, chiral structure then blocks one face of the resulting enolate, forcing the alkylating or allylating agent to attack from the less hindered side. harvard.edu After the stereocenters are set, the auxiliary can be cleaved to reveal the desired chiral ester.

Catalyst-controlled diastereoselection is another powerful strategy. For instance, palladium-catalyzed processes have been developed that can form adjacent quaternary and tertiary stereocenters with high enantio- and diastereoselectivity by trapping an intermediate palladium-enolate with a prochiral electrophile. nih.gov The choice of catalyst and ligand is critical in determining the stereochemical outcome of such reactions. nih.govresearchgate.net

Biocatalytic and Organocatalytic Methods for Stereocontrol

Achieving stereocontrol, particularly in the formation of quaternary stereocenters, is a primary goal in modern synthetic chemistry. nih.gov Biocatalytic and organocatalytic methods offer powerful alternatives to traditional metal-based catalysis, often providing high enantioselectivity under mild reaction conditions.

Biocatalysis: Enzymes, as chiral catalysts, can facilitate highly specific transformations. In the context of analogous structures, biocatalysis has been successfully employed for the synthesis of chiral α-amino esters, which are precursors to non-canonical amino acids. nih.govnih.gov For instance, engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular amination of α-C–H bonds in carboxylic acid esters. nih.govcaltech.edu This approach, which involves direct C-H functionalization, showcases the potential of biocatalysts to create chiral centers with high precision. nih.gov While direct biocatalytic allylation of a cyanoacetate precursor for the target molecule is not widely documented, the principles of enzymatic stereocontrol are highly relevant. Lipases have been used in the kinetic resolution of racemic esters, such as (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester, to isolate the desired enantiomer with high optical purity. google.comgoogleapis.com This demonstrates the utility of enzymes in separating stereoisomers, a crucial step when asymmetric synthesis is not fully selective.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has provided numerous methods for the asymmetric construction of complex molecular architectures. For the synthesis of molecules with quaternary centers, organocatalytic strategies often involve the activation of substrates through the formation of transient, reactive intermediates like iminium ions. nih.gov For example, secondary amine catalysts have been used in the Michael addition of nucleophiles to α,β-unsaturated aldehydes (alkynals), leading to the formation of axially chiral styrenes with excellent enantioselectivity. nih.gov This type of conjugate addition is a cornerstone for creating C-C bonds. A similar strategy could be envisioned for the synthesis of this compound, where an organocatalyst could mediate the conjugate addition of an allyl group to a suitably activated precursor derived from ethyl 2-cyano-3-methylhexenoate. Furthermore, direct catalytic asymmetric addition of nucleophiles like acetonitrile (B52724) to α-iminoesters has been shown to be an effective method for producing α,α-disubstituted α-amino acids, a class of compounds structurally related to the target molecule. rsc.org

Precursor Utilization in the Synthesis of this compound

The rational design of a synthesis for this compound depends on the strategic selection and utilization of key precursors that form its core structure. The molecule can be deconstructed into two primary fragments: the allyl group and the ethyl 2-cyano-3-methylhexanoate backbone.

Role of Allyl Halides and Allylmetal Reagents

The introduction of the allyl group (CH₂CH=CH₂) is a critical step that forms the quaternary carbon center. This is typically accomplished via allylation, using either allyl halides as electrophiles or allylmetal reagents as nucleophiles.

Allyl Halides: Allyl halides (e.g., allyl bromide, allyl chloride) are common reagents in allylation reactions. In a classic approach, the enolate of a precursor like ethyl 2-cyano-3-methylhexanoate would be generated using a strong base, which would then act as a nucleophile, attacking the electrophilic allyl halide. A significant challenge in such reactions is controlling stereoselectivity at the newly formed quaternary center. Advanced catalytic systems are often required to achieve high enantiomeric excess. nih.gov Chromium-catalyzed asymmetric allylation of aldehydes with γ-disubstituted allyl halides has been demonstrated as a powerful method for creating quaternary stereocenters with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Allylmetal Reagents: The use of allylmetal reagents offers an alternative and often more controlled approach. Allylboron reagents, in particular, have proven highly effective. For instance, functionalized allylboronic acids exhibit high reactivity towards carbonyl compounds and can be used for the stereoselective formation of adjacent stereocenters. acs.org The catalytic asymmetric allylboration of ketones is a known method for generating quaternary carbons. acs.org Similarly, palladium-catalyzed asymmetric allylic alkylation of enolates is a well-established and powerful tool for constructing these centers. nih.gov This reaction involves the use of a chiral ligand, such as BINAPHANE, to control the facial selectivity of the nucleophilic attack on a π-allyl-palladium intermediate. rsc.org

Table 1: Comparison of Allylating Agent Types

| Reagent Type | Role | Typical Reaction | Key Challenge/Feature |

|---|---|---|---|

| Allyl Halides | Electrophile | Nucleophilic substitution by an enolate | Requires a chiral catalyst or auxiliary for stereocontrol. nih.govorganic-chemistry.org |

| Allylmetal Reagents | Nucleophile | Addition to a carbonyl or related electrophile | Stereoselectivity can be controlled by chiral ligands or the inherent nature of the reagent. acs.orgrsc.org |

Incorporation of the 3-Methylhexanoate Moiety

The 3-methylhexanoate portion of the target molecule provides the main carbon chain. This branched ester can be synthesized through several established organic chemistry reactions. A common strategy involves the malonic ester synthesis, where diethyl malonate is first deprotonated and then alkylated. For the 3-methylhexanoate moiety, this would involve alkylation with a secondary halide like 2-bromopentane. prepchem.com Subsequent hydrolysis and decarboxylation would yield 3-methylhexanoic acid, which can then be esterified to the corresponding ethyl ester. prepchem.com

Another versatile method involves the 1,4-conjugate addition (Michael addition) of an organometallic reagent to an α,β-unsaturated ester. orgsyn.org For example, a propyl Grignard reagent could be added to ethyl crotonate (ethyl but-2-enoate) to form the 3-methylhexanoate structure. orgsyn.org

In the context of related pharmaceutical intermediates, such as the precursor for Pregabalin, (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, the synthesis often starts from isovaleraldehyde (B47997) and diethyl malonate. google.comgoogleapis.com A Knoevenagel condensation followed by a Michael addition of cyanide and subsequent transformations yields the desired branched cyanoester. google.comgoogleapis.com These methodologies highlight the general pathways available for constructing the 3-methylhexanoate backbone required for the target molecule.

Novel Synthetic Pathways and Methodological Advancements

The synthesis of molecules containing all-carbon quaternary stereocenters is an area of intense investigation, leading to the development of novel and powerful synthetic methods. pnas.org These advancements move beyond classical approaches to offer greater efficiency, selectivity, and broader substrate scope. nih.gov

Key Advanced Strategies:

Catalytic Asymmetric C-C Bond Formation: Modern catalysis has enabled the direct asymmetric synthesis of quaternary centers, which was previously a major bottleneck. Methods such as the catalytic enantioselective allylation of disubstituted ketenes, metal-catalyzed conjugate additions to cyclic enones, and the alkylation of 3-halooxindole electrophiles have proven highly effective. nih.govrsc.org

Metal-Catalyzed Cyclizations: The cyclization of enynes or dienes using a metal catalyst with chiral ligands provides another route to quaternary stereocenters. pnas.org In these reactions, a 1,1-disubstituted alkene can undergo cyclization with a tethered alkyne or alkene, constructing the quaternary center within a ring system. pnas.org

C-H Functionalization: Direct functionalization of C-H bonds is an emerging and highly atom-economical strategy. Recent progress in biocatalysis has shown that enzymes can perform selective amination at α-C-H bonds of esters. nih.govnih.gov Extending this concept to C-C bond formation via C-H activation would represent a significant leap forward in synthesizing structures like this compound.

Photoredox Catalysis: Visible-light-mediated photocatalysis has opened new reaction pathways, including novel methods for C-C bond formation. nih.gov This strategy can generate radical intermediates under mild conditions, which can then be used to construct sterically congested centers. nih.gov

The development of these innovative tools greatly expands the synthetic chemist's ability to access complex molecules that were once considered prohibitively difficult to synthesize. nih.gov The ongoing challenge lies in adapting these general methodologies to specific and complex targets like this compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Allyl 2 Cyano 3 Methylhexanoate

Reactivity Profiles of the Ester Functional Group

The ester group in Ethyl 2-allyl-2-cyano-3-methylhexanoate is a primary site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the adjacent cyano and allyl groups.

Ester Hydrolysis and Transesterification Pathways

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. rsc.orglibretexts.org Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the formation of the corresponding carboxylic acid and ethanol. rsc.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-promoted hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt and ethanol. rsc.org The reaction proceeds via nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group. The subsequent acid-base reaction between the carboxylic acid and the alkoxide drives the reaction to completion. libretexts.org Kinetic studies on the alkaline hydrolysis of various esters have shown the reaction to be second-order, and the rate is influenced by the steric and electronic nature of the ester's substituents. chemrxiv.org

Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions. google.com For instance, reacting an ethyl ester with a different alcohol, such as benzyl (B1604629) alcohol, in the presence of an acid or base catalyst, can produce the corresponding benzyl ester. The use of an excess of the new alcohol can shift the equilibrium towards the desired product. google.com Various catalysts, including sulfuric acid, p-toluenesulfonic acid, and metal salts like zinc chloride, have been employed for this transformation. libretexts.org

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product(s) | Typical Yield (%) | Reference |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-allyl-2-cyano-3-methylhexanoic acid, Ethanol | Equilibrium-dependent | rsc.org |

| Base-Promoted Hydrolysis | NaOH or KOH in H₂O/alcohol, heat | Sodium or Potassium 2-allyl-2-cyano-3-methylhexanoate, Ethanol | >95 | rsc.org |

| Transesterification | Benzyl alcohol, H₂SO₄ (cat.), heat | Benzyl 2-allyl-2-cyano-3-methylhexanoate, Ethanol | Variable | google.com |

Condensation and Amidation Reactions

The α-protons adjacent to the cyano and ester groups in similar compounds can be abstracted by a strong base to form an enolate, which can then participate in condensation reactions like the Claisen condensation. youtube.commasterorganicchemistry.com In a Claisen condensation, an ester enolate attacks the carbonyl group of another ester molecule to form a β-keto ester. masterorganicchemistry.com For a molecule like this compound, a crossed Claisen condensation with another ester that lacks α-protons could be envisioned to avoid a mixture of products. masterorganicchemistry.com

Amidation of the ester can be achieved by reacting it with ammonia, or primary or secondary amines, typically with heating. nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and ethanol. nih.gov The reaction can be catalyzed by certain metal catalysts or proceed under thermal conditions. nih.gov

Table 2: Illustrative Condensation and Amidation Reactions

| Transformation | Reagents and Conditions | Product | Typical Yield (%) | Reference |

| Crossed Claisen Condensation | Ethyl benzoate, Sodium ethoxide, then H₃O⁺ | Ethyl 2-allyl-2-cyano-3-oxo-3-phenylpropanoate | Variable | masterorganicchemistry.com |

| Amidation with a Primary Amine | Aniline, heat | N-phenyl-2-allyl-2-cyano-3-methylhexanamide | Moderate to High | nih.gov |

Transformations Involving the Allyl Moiety

The allyl group provides a versatile handle for a variety of chemical transformations, including additions to the double bond and transition-metal-catalyzed reactions.

Addition Reactions to the Alkene Bond

The double bond of the allyl group can undergo various addition reactions. One of the most synthetically useful is the hydroboration-oxidation reaction, which results in the anti-Markovnikov addition of water across the double bond. rsc.org Treatment of this compound with a borane (B79455) reagent like BH₃ in THF, followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, Ethyl 2-(3-hydroxypropyl)-2-cyano-3-methylhexanoate. rsc.org This reaction is stereospecific, with the hydroboration step proceeding via a syn addition. rsc.org

Palladium-Catalyzed Decarboxylation-Dehydrogenation and Allylic Rearrangements

Palladium catalysts are widely used to mediate reactions involving allyl groups. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for C-C bond formation. masterorganicchemistry.com In the context of a molecule like this compound, the allyl group itself could potentially be a substrate for palladium-catalyzed reactions.

Table 3: Examples of Palladium-Catalyzed Allylic Transformations

| Transformation | Reagents and Conditions | Product | Typical Yield (%) | Reference |

| Allylic Alkylation (of a related substrate) | Nucleophile (e.g., dimethyl malonate), Pd(PPh₃)₄, base | Allylated product | High | |

| Decarboxylative Allylation (of a related substrate) | Pd₂(dba)₃, chiral ligand, solvent | α-allylated ketone | 80-95 |

Intramolecular Cyclization Reactions Involving the Allyl Group

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, though they are held in an sp hybrid orbital, rendering them less basic than in amines. libretexts.orglibretexts.org This electronic structure is the foundation for the nitrile's reactivity. libretexts.org

Nucleophilic Addition Reactions at the Cyano Group

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. wikipedia.org This reaction is analogous to the nucleophilic addition to carbonyl compounds. libretexts.orgsavemyexams.com The initial addition of a nucleophile to the carbon breaks one of the π-bonds, forming an intermediate imine anion. This intermediate is typically protonated during workup to yield an imine, which can then be hydrolyzed to a ketone. libretexts.org

A variety of nucleophiles can be employed in this transformation. Organometallic reagents, such as Grignard reagents (R-MgX), are common, leading to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) can add a hydride ion (H⁻) twice, ultimately resulting in the formation of a primary amine after an aqueous workup. libretexts.orglibretexts.org

| Nucleophile (Reagent) | Intermediate | Final Product (after Hydrolysis) | Reaction Type |

| Grignard Reagent (R'-MgX) | Imine anion | Ketone | Ketone Synthesis |

| Organolithium (R'-Li) | Imine anion | Ketone | Ketone Synthesis |

| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | Reduction |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine-aluminum complex | Aldehyde | Partial Reduction |

| Water (H₂O, acid/base catalyzed) | Amide | Carboxylic Acid | Hydrolysis |

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Group.

The reaction with DIBAL-H is particularly noteworthy as it allows for the partial reduction of the nitrile to an aldehyde. libretexts.org By using one equivalent of DIBAL-H at low temperatures, the reaction can be stopped at the imine stage, which is then hydrolyzed to the corresponding aldehyde upon workup. libretexts.org

Derivatization and Further Functionalization of the Nitrile

The nitrile group serves as a precursor to several other important functional groups, significantly enhancing the synthetic utility of this compound. nih.gov

Hydrolysis: The most common derivatization is hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Alkaline Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) also proceeds through an amide intermediate but yields a carboxylate salt and ammonia. libretexts.org A subsequent acidification step is required to obtain the free carboxylic acid. libretexts.org

Reduction: As mentioned, nitriles can be fully reduced to primary amines using powerful reducing agents like LiAlH₄. libretexts.orglibretexts.org This transformation is valuable for introducing a basic nitrogen-containing group into the molecule.

Other Transformations: The nitrile group can also participate in cycloaddition reactions and can be used to synthesize various nitrogen-containing heterocycles, such as tetrazoles. nih.gov

| Reagents and Conditions | Resulting Functional Group | Product Name (from parent compound) |

| H₃O⁺, heat | Carboxylic Acid | 2-allyl-2-carboxy-3-methylhexanoic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid | 2-allyl-2-carboxy-3-methylhexanoic acid |

| 1. LiAlH₄, ether; 2. H₂O | Primary Amine | Ethyl 2-allyl-2-(aminomethyl)-3-methylhexanoate |

Table 2: Key Derivatizations of the Nitrile Group.

Mechanistic Elucidation of Key Transformations

The presence of an acidic α-hydrogen in the precursor to this compound (i.e., Ethyl 2-cyano-3-methylhexanoate) allows for facile alkylation and allylation reactions. Understanding the mechanisms of these transformations is crucial for controlling reactivity and stereoselectivity.

Detailed Reaction Mechanisms of Alkylation and Allylation at the α-Carbon

The synthesis of the title compound itself involves the allylation of an α-cyano ester. The mechanism for this and other alkylations at the α-carbon proceeds via a two-step sequence: enolate formation and nucleophilic substitution. organicreactions.orgyoutube.com

Enolate Formation: The process begins with the deprotonation of the α-carbon using a suitable base. youtube.com The presence of both the nitrile and the ester groups significantly increases the acidity of the α-hydrogen, allowing for the use of bases like sodium ethoxide or the stronger lithium diisopropylamide (LDA). youtube.com LDA is often used at low temperatures to ensure irreversible and quantitative formation of the enolate. youtube.comyoutube.com The resulting enolate is a resonance-stabilized nucleophile. youtube.com

Nucleophilic Attack (Sₙ2 Reaction): The generated enolate then acts as a nucleophile, attacking an electrophilic alkylating or allylating agent, such as an allyl halide (e.g., allyl bromide). youtube.comyoutube.com This step is a classic Sₙ2 reaction, where the enolate displaces the leaving group on the electrophile to form a new carbon-carbon bond at the α-position. youtube.com The reaction is most efficient with primary or methyl halides due to the steric sensitivity of the Sₙ2 mechanism. youtube.com

Exploration of Transition States in Stereoselective Processes

When the substrate or reagents are chiral, the alkylation or allylation can proceed stereoselectively. The geometry of the transition state determines the stereochemical outcome of the reaction. For related transformations, such as the aza-Claisen rearrangement of N-allyl amino esters, the reaction proceeds through a highly ordered, chair-like six-membered transition state. nih.govresearchgate.net This model can be conceptually applied to understand potential intramolecular rearrangements or reactions involving the allyl group.

In such a transition state, substituents will preferentially occupy equatorial positions to minimize steric strain (A-values). The specific conformation of the enolate (Z- or E-) and the facial bias of the electrophile's approach dictate the final stereochemistry. For intermolecular reactions, chiral auxiliaries can be employed to induce diastereoselectivity. youtube.com The auxiliary creates a sterically biased environment, forcing the electrophile to attack the enolate from a specific face, leading to the preferential formation of one diastereomer. youtube.com The stereochemical outcome can often be predicted using models like the Felkin-Ahn model for nucleophilic additions to carbonyls containing a chiral center at the α-position. youtube.com

Catalytic Cycles in Metal-Mediated Transformations

Transition metals can be used to catalyze transformations involving compounds like this compound. For instance, palladium-catalyzed allylic alkylation offers a powerful method for C-C bond formation. nih.gov A general catalytic cycle for such a process would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an allylic electrophile (e.g., an allylic carbonate or acetate) to form a π-allyl-Pd(II) complex. nih.gov

Deprotonation: A base deprotonates the α-cyano ester to generate the nucleophilic enolate.

Nucleophilic Attack (Transmetalation/Reductive Elimination): The enolate attacks the π-allyl ligand of the Pd(II) complex. This can be viewed as a transmetalation followed by reductive elimination or a direct attack. This step forms the new C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

Copper-catalyzed reactions are also prevalent, for example, in the hydrocyanation of allenes to create α-quaternary nitriles. beilstein-journals.org A plausible cycle for a related transformation might involve:

Hydride Formation: A copper precursor (e.g., IPrCuCl) reacts with a hydride source (e.g., DIBAL-H) to form an active copper-hydride (IPrCuH) species. beilstein-journals.org

Carbocupration: The copper-hydride adds across a π-system (like the allyl group) to form an organocopper intermediate.

Transmetalation/Reaction with Electrophile: This organocopper species can then undergo transmetalation or react directly with an electrophile, ultimately forming the product and regenerating a copper species that can be converted back to the active catalyst. beilstein-journals.org

Advanced Spectroscopic Characterization and Computational Chemistry of Ethyl 2 Allyl 2 Cyano 3 Methylhexanoate

Structural Elucidation through Advanced Spectroscopic Methods

The definitive structure of Ethyl 2-allyl-2-cyano-3-methylhexanoate can be established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy.

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide crucial information about the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals would include those for the ethyl ester group (a quartet and a triplet), the allyl group (complex multiplets for the vinyl and allylic protons), the methylhexanoate chain (including a characteristic doublet for the C3-methyl group), and the diastereotopic protons of the CH₂ group adjacent to the chiral center.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct chemical shifts would be expected for the carbonyl carbon of the ester, the nitrile carbon, the sp² carbons of the allyl group, and the various sp³ carbons of the ethyl and hexanoate (B1226103) moieties. The chemical shift values provide insight into the electronic environment of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for assembling the molecular structure. COSY spectra would establish proton-proton coupling networks, connecting adjacent protons within the ethyl, allyl, and methylhexanoate fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the distinct structural fragments, such as linking the allyl group to the quaternary carbon (C2).

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | Carbonyl (C=O) | ~170 |

| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | Nitrile (C≡N) | ~118 |

| Allyl (=CH-) | ~5.8 | Multiplet | Allyl (=CH) | ~130 |

| Allyl (=CH₂) | ~5.2 | Multiplet | Allyl (=CH₂) | ~120 |

| Allyl (-CH₂-) | ~2.7 | Multiplet | Quaternary (C2) | ~50 |

| Hexanoate (-CH-) | ~2.5 | Multiplet | Ethyl (-OCH₂) | ~62 |

| Hexanoate (-CH₃) | ~1.0 | Doublet | Hexanoate (-CH) | ~40 |

| Hexanoate (-CH₂-) | ~1.4-1.6 | Multiplet | Allyl (-CH₂) | ~38 |

| Hexanoate (-CH₂CH₃) | ~0.9 | Triplet | Hexanoate (-CH₂) | ~20-30 |

| Ethyl (-CH₃) | ~14 | |||

| Hexanoate (-CH₃) | ~15-20 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and probing the molecule's fragmentation pathways. For this compound (C₁₃H₂₁NO₂), the predicted monoisotopic mass is 223.15723 Da. capes.gov.br HRMS can measure this mass with high accuracy, allowing for the unambiguous determination of the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the molecular ion and its fragments. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), the allyl group, and various fragments from the hexanoate chain. Analysis of the m/z values of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.16451 |

| [M+Na]⁺ | 246.14645 |

| [M-H]⁻ | 222.14995 |

| [M+NH₄]⁺ | 241.19105 |

| [M+K]⁺ | 262.12039 |

| [M+H-H₂O]⁺ | 206.15449 |

Data sourced from PubChemLite predictively. capes.gov.br

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1740 cm⁻¹ would indicate the C=O stretching of the ester. The C≡N stretch of the nitrile group would appear as a sharp, medium-intensity band around 2250 cm⁻¹. The C=C stretching of the allyl group would be observed near 1640 cm⁻¹, and the C-H stretching vibrations of the sp² and sp³ hybridized carbons would be found in the 2800-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N and C=C bonds, being highly polarizable, would be expected to give strong signals in the Raman spectrum, providing clear confirmation of these functional groups. The symmetric stretches of the carbon backbone would also be more prominent in the Raman spectrum.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (sp³ stretch) | 2850-3000 | 2850-3000 |

| C-H (sp² stretch) | 3010-3100 | 3010-3100 |

| C≡N (nitrile) | 2240-2260 | 2240-2260 |

| C=O (ester) | 1735-1750 | 1735-1750 |

| C=C (alkene) | 1640-1680 | 1640-1680 |

| C-O (ester) | 1000-1300 | 1000-1300 |

Stereochemical Characterization

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). The determination of the stereochemical purity and the assignment of the absolute configuration require specialized techniques.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying the different stereoisomers of a chiral compound. By using a chiral stationary phase (CSP), the diastereomers and enantiomers of this compound can be resolved. The differential interaction of the stereoisomers with the CSP leads to different retention times, allowing for their separation and quantification. This is essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthesized sample.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a mirror-image CD spectrum. While predicting the CD spectrum from first principles can be complex, it is a powerful tool for assigning the absolute configuration when compared with the spectra of standards of known configuration or with theoretical calculations. The Cotton effects (the peaks in a CD spectrum) arising from the electronic transitions of the chromophores (such as the carbonyl and nitrile groups) are sensitive to the chiral environment and can be used to deduce the absolute stereochemistry.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which is a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. However, this technique becomes highly relevant for solid derivatives of the compound.

Should a crystalline derivative be synthesized, X-ray crystallography could provide unambiguous proof of its molecular structure. researchgate.netrsc.org This includes the determination of bond lengths, bond angles, and the absolute configuration of its stereocenters. The molecule possesses two chiral centers, at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). X-ray analysis of a suitable crystalline derivative, particularly one synthesized from a chiral precursor, would be the definitive method to establish the relative and absolute stereochemistry of these centers. The resulting crystal structure would also reveal detailed information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. rsc.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly. For this compound, computational methods are invaluable for understanding its conformational preferences and predicting its spectroscopic characteristics.

Density Functional Theory (DFT) for Conformational Analysis and Energetic Comparisons of Stereoisomers

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govrsc.orgmdpi.com It is particularly useful for analyzing the conformational landscape and comparing the relative stabilities of different stereoisomers. researchgate.netacs.org For this compound, which has two chiral centers, there are four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

A typical DFT study would involve geometry optimization of these four stereoisomers to find their lowest energy conformations. By calculating the electronic energy of each optimized structure, their relative thermodynamic stabilities can be determined. These calculations are often performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). The results can predict which pair of enantiomers is the most stable.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers Calculated by DFT

| Stereoisomer | Relative Energy (kcal/mol) |

| (2R, 3S) / (2S, 3R) | 0.00 (most stable) |

| (2R, 3R) / (2S, 3S) | +1.5 |

| Note: These are hypothetical values to illustrate the output of a DFT calculation. The pair (2R, 3S) and (2S, 3R) would be one diastereomer, and (2R, 3R) and (2S, 3S) would be the other. Enantiomers have identical energies. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the full conformational landscape of a molecule in a more realistic, dynamic environment, such as in solution. nih.govnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. researchgate.netbiorxiv.org

For a flexible molecule like this compound, MD simulations can reveal how the allyl and hexanoate chains move and rotate in solution. arxiv.org By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to map out the accessible conformations and their relative populations. This provides a detailed picture of the molecule's flexibility and the most probable shapes it adopts in solution, which can be crucial for understanding its chemical reactivity and interactions.

Prediction of Spectroscopic Parameters and Collision Cross Sections

Computational methods are also employed to predict spectroscopic data, which can be a powerful aid in the interpretation of experimental results. DFT calculations can be used to predict NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy. researchgate.netrsc.orgresearchgate.netnih.govacs.org These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Furthermore, the coupling of ion mobility spectrometry with mass spectrometry (IM-MS) has become a valuable tool for structural characterization. This technique separates ions based on their size and shape as they drift through a buffer gas. The resulting parameter, the collision cross section (CCS), is a measure of the ion's rotationally averaged surface area and is a characteristic feature of the molecule. nih.govmdpi.comnih.gov

Computational models can predict the CCS values for different ions of a molecule. acs.orgacs.org For this compound, predicted CCS values for various adducts have been calculated and are available in public databases. uni.lu These values are crucial for identifying the compound in complex mixtures using IM-MS.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.16451 | 154.7 |

| [M+Na]⁺ | 246.14645 | 161.6 |

| [M-H]⁻ | 222.14995 | 155.0 |

| [M+NH₄]⁺ | 241.19105 | 171.4 |

| [M+K]⁺ | 262.12039 | 160.5 |

| [M+H-H₂O]⁺ | 206.15449 | 143.2 |

| [M+HCOO]⁻ | 268.15543 | 170.7 |

| [M+CH₃COO]⁻ | 282.17108 | 204.0 |

| [M+Na-2H]⁻ | 244.13190 | 156.5 |

| [M]⁺ | 223.15668 | 153.0 |

| [M]⁻ | 223.15778 | 153.0 |

| Source: PubChemLite. uni.lu Data calculated using CCSbase. |

Synthetic Applications and Utility of Ethyl 2 Allyl 2 Cyano 3 Methylhexanoate in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

Currently, there is no specific information available in the scientific literature regarding the utilization of Ethyl 2-allyl-2-cyano-3-methylhexanoate as a versatile building block in organic synthesis.

Precursor for the Synthesis of Novel Pharmaceutical Intermediates

There are no published studies detailing the use of this compound as a precursor for the synthesis of novel pharmaceutical intermediates. While related α-amino epoxides are noted as important pharmaceutical intermediates, a direct synthetic link from the subject compound is not established. nih.gov

Role in the Preparation of Advanced Agrochemical Scaffolds

The role of this compound in the preparation of advanced agrochemical scaffolds has not been documented in the available scientific literature.

Synthesis of Complex Heterocyclic Systems

Specific methodologies for the synthesis of complex heterocyclic systems originating from this compound are not described in the literature.

Formation of Nitrogen-Containing Heterocycles

There is no direct evidence or research outlining the formation of nitrogen-containing heterocycles from this compound. The general utility of nitrogen-containing heterocycles in medicinal chemistry is well-established, but this does not specifically implicate the subject compound. mdpi.comnih.gov

Multicomponent Reactions Incorporating this compound

No multicomponent reactions specifically incorporating this compound have been reported in scientific publications.

Construction of Stereochemically Defined Organic Compounds

There is a lack of research on the use of this compound for the construction of stereochemically defined organic compounds.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

Despite extensive searches of chemical databases, patent literature, and scholarly articles, detailed research findings on the specific synthetic applications and utility of the chemical compound This compound are not available in the public domain. While general information regarding its basic chemical properties can be found, there is a significant absence of published studies detailing its use in the synthesis of complex molecules such as chiral branched alkanes, alkenes, or optically active lactams. Furthermore, no information has been found regarding its emerging applications in material science or specialty chemical production.

The initial investigation sought to explore the compound's role in several key areas of synthetic chemistry. The planned exploration was to include:

Pathways to Chiral Branched Alkanes and Alkenes: This would have investigated how the allyl and cyano groups could be stereoselectively manipulated to create complex, non-linear hydrocarbon structures.

Synthesis of Optically Active Lactams and Related Structures: This section was intended to detail the transformation of the cyano and ester functionalities into cyclic amide structures with defined stereochemistry, which are important scaffolds in medicinal chemistry.

Emerging Applications in Material Science and Specialty Chemical Production: This would have covered any potential use of the compound as a monomer, additive, or precursor in the development of new materials or high-value chemicals.

However, the comprehensive search for relevant scientific literature and patents yielded no specific data, reaction protocols, or research findings for this compound. The available information is limited to its chemical structure, molecular weight, and identifiers in chemical databases.

While the synthesis of related compounds, such as other α-cyanoesters, is documented in the context of pharmaceutical intermediates, this information cannot be directly and accurately extrapolated to the specific compound without dedicated research. The unique combination of the allyl, cyano, and branched hexanoate (B1226103) moieties in this compound suggests it could possess interesting reactivity, but without published studies, any discussion of its synthetic utility would be purely speculative.

Consequently, due to the lack of available scientific evidence and detailed research findings, it is not possible to generate the requested in-depth article. The scientific community has not, to date, published work that would allow for a thorough and accurate discussion of this compound's applications as outlined.

Q & A

Q. How can researchers validate the purity of synthesized batches using chromatography?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) separates impurities. Gradient elution (e.g., acetonitrile/water) optimizes resolution. For volatile byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. Purity thresholds (>95%) should align with peer-reviewed benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.